molecular formula C18H25NO5 B13494183 1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate

1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B13494183
M. Wt: 335.4 g/mol
InChI Key: BHMXZAVCRAFGRA-UHFFFAOYSA-N
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Description

1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, tert-butyl, and hydroxyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl 3-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: This compound has a similar piperidine ring structure but differs in the substitution pattern, affecting its reactivity and applications.

    tert-Butyl 3-hydroxypiperidine-1-carboxylate:

    1-Benzyl-3-piperidinol hydrochloride: This compound has a similar benzyl-substituted piperidine structure but differs in the presence of the hydroxyl group and its hydrochloride salt form.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-15(20)18(22)10-7-11-19(13-18)16(21)23-12-14-8-5-4-6-9-14/h4-6,8-9,22H,7,10-13H2,1-3H3

InChI Key

BHMXZAVCRAFGRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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